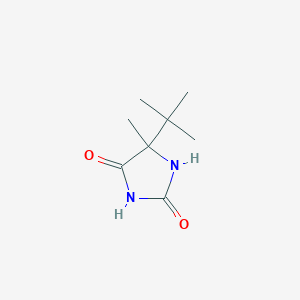
4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one
Vue d'ensemble
Description
4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one, also known as 4-Amino-Tetrahydropyrimidinone (4-AP), is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has a unique structure that makes it a promising candidate for use in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-AP is not fully understood, but it is believed to act as a potassium channel blocker. The compound has been shown to increase the duration and amplitude of action potentials in neurons, which may contribute to its anticonvulsant and anti-tumor properties. Additionally, 4-AP has been shown to modulate the release of neurotransmitters, including dopamine and acetylcholine, which may contribute to its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
4-AP has been shown to have various biochemical and physiological effects, including anticonvulsant, anti-tumor, and anti-inflammatory properties. The compound has been shown to increase the duration and amplitude of action potentials in neurons, which may contribute to its anticonvulsant properties. Additionally, 4-AP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-AP is its simple and cost-effective synthesis method. The compound is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of 4-AP is its potential toxicity, particularly at high concentrations. The compound has been shown to cause seizures and other adverse effects in animal models at high doses.
Orientations Futures
There are several future directions for research on 4-AP, including:
1. Investigation of the compound's potential as an anticonvulsant agent in humans.
2. Development of novel synthetic methods for the production of 4-AP and its derivatives.
3. Investigation of the compound's potential as an anti-tumor agent in humans.
4. Development of new materials based on 4-AP for use in various applications, including drug delivery and catalysis.
5. Investigation of the compound's potential as an anti-inflammatory agent in humans.
In conclusion, 4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one is a promising compound with potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The compound has been shown to have various biochemical and physiological effects, including anticonvulsant, anti-tumor, and anti-inflammatory properties. However, further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent in humans.
Applications De Recherche Scientifique
4-AP has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The compound has been used as a building block for the synthesis of various organic compounds, including heterocyclic compounds, amino acids, and peptides. In medicinal chemistry, 4-AP has been investigated for its potential as an anticonvulsant, anti-tumor, and anti-inflammatory agent. The compound has also been used in material science for the synthesis of metal-organic frameworks and as a precursor for the synthesis of carbon nanotubes.
Propriétés
IUPAC Name |
4-amino-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c5-3-1-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVTWPKGUDOARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,3,3-Trimethylbenzo[f]indole](/img/structure/B3270407.png)
![2-[(Ethoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B3270408.png)

![1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3270419.png)


![Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3270439.png)
